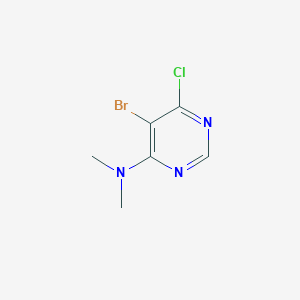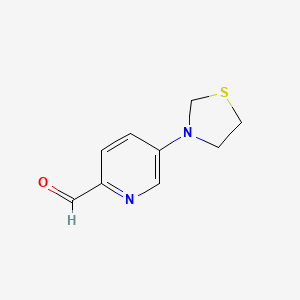
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Übersicht
Beschreibung
“5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine” is a chemical compound with the molecular formula C6H7BrClN3 . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring substituted with bromine and chlorine atoms at the 5th and 6th positions, respectively. It also has a dimethylamine group attached to the 4th position .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 236.50 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Regioselective Synthesis and Crystallization
The compound 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine has been investigated for its regioselective synthesis and crystallization properties. Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. They highlighted the compound's crystallization in the monoclinic crystal system and discussed the stabilization of its crystal structure through specific hydrogen bonds (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Synthesis and Biological Activity
The compound's derivatives have been synthesized and evaluated for their biological activity. Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives and evaluated their in vitro antibacterial and antifungal activities. They noted significant antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the compound's potential in developing antimicrobial agents (Ranganatha, Prashanth, Patil, Bhadregowda, & Mallikarjunaswamy, 2018).
Advanced Chemical Transformations
Advanced chemical transformations utilizing this compound as a precursor have been documented. Rahimizadeh, Nikpour, and Bakavoli (2007) reported a new route to pyrimido[4,5-e][1,3,4]thiadiazine derivatives using this compound. They detailed the successful conversion of intermediates to corresponding derivatives, showcasing the compound's versatility in synthesizing complex heterocyclic structures (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Eigenschaften
IUPAC Name |
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClN3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDVGZYOMXKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluorobenzo[d]thiazol-5-ol](/img/structure/B1408656.png)








![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)


